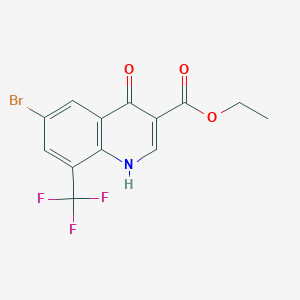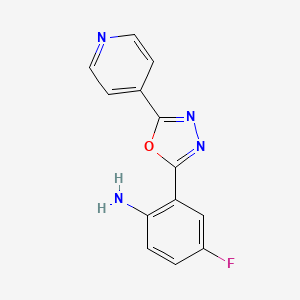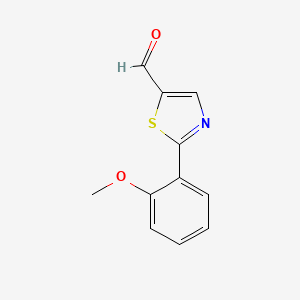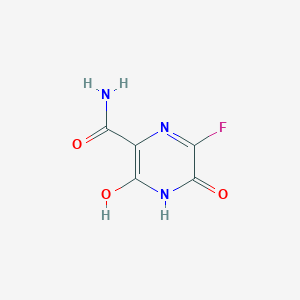![molecular formula C15H14ClFN2O2 B1450092 ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate CAS No. 1909317-05-0](/img/structure/B1450092.png)
ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H11FN2O2 .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, pyrazole derivatives are often synthesized through various methods such as the reaction of 1,3-diketones with hydrazine . Another method involves the reaction of β,γ-unsaturated hydrazones with vicinal diols .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate, includes a pyrazole ring attached to a fluorophenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate, it has a molecular weight of 234.23 .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Crystal Structure
Research on compounds structurally related to ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate often focuses on synthetic methodologies, including environmentally friendly catalysts and conditions that promote regioselective synthesis. For example, Kumar et al. (2018) demonstrated the synthesis of a related compound using trisodium citrate dihydrate as an eco-friendly catalyst, highlighting the importance of such methods in developing new compounds with potential applicability in various fields, including pharmaceuticals and materials science (Kumar et al., 2018). The crystal structures of these compounds provide insights into their molecular configurations, which are crucial for understanding their reactivity and interaction with biological targets.
Biological Activities
The synthesis and evaluation of related compounds for biological activities have been a significant area of interest. Research efforts have led to the discovery of compounds with promising activities, such as anticancer, antiviral, and growth inhibitory effects on various cell lines. For instance, Zheng et al. (2011) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, evaluating their efficacy in inhibiting the growth of lung cancer cells, indicating the potential therapeutic applications of these compounds (Zheng et al., 2011). Similarly, Alam et al. (2016) explored the synthesis of pyrazole derivatives as potential anticancer agents, highlighting the importance of structural analysis in the development of effective therapeutic agents (Alam et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCWMJSKCUPBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)

![6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1450015.png)
methanone](/img/structure/B1450017.png)



![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)